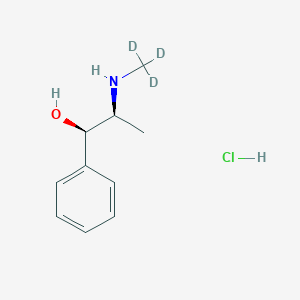
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is a deuterated form of (1R,2S)-(-)-Ephedrine Hydrochloride, a chiral β-amino alcohol. This compound is commonly used in various scientific research fields due to its unique properties. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves the reduction of (S)-(-)-α-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . The reaction conditions are carefully controlled to prevent racemization of the starting materials, ensuring the production of the desired chiral product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ephedrine from natural sources such as Herba Ephedrae, followed by chemical synthesis to introduce the deuterium atoms. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone.
Reduction: Reduces the ketone back to an alcohol.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanone .
Applications De Recherche Scientifique
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a chiral auxiliary in asymmetric synthesis and in the preparation of optically active ligands.
Biology: In metabolic studies to trace the metabolic pathways of ephedrine.
Medicine: As a reference standard in pharmacokinetic studies and drug testing
Industry: In the quality control of dietary supplements containing ephedrine.
Mécanisme D'action
The mechanism of action of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing the activity of the sympathetic nervous system. This leads to increased heart rate, bronchodilation, and vasoconstriction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2R)-(+)-Ephedrine Hydrochloride
- (1R,2R)-(-)-Pseudoephedrine
- (1S,2S)-(+)-Pseudoephedrine
- (1R,2S)-(-)-N-Methylephedrine
Uniqueness
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. This labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its metabolic pathways and interactions .
Propriétés
Numéro CAS |
285979-72-8 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
204.71 g/mol |
Nom IUPAC |
(1R,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i2D3; |
Clé InChI |
BALXUFOVQVENIU-ALOYQDBRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
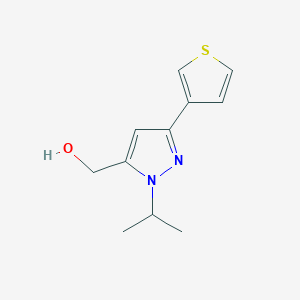
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

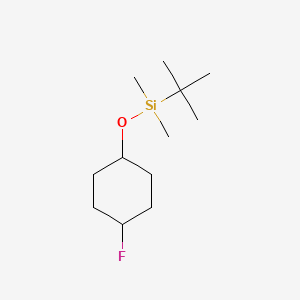
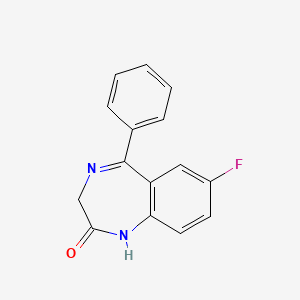
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
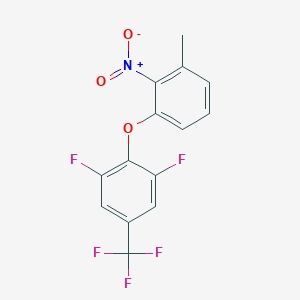
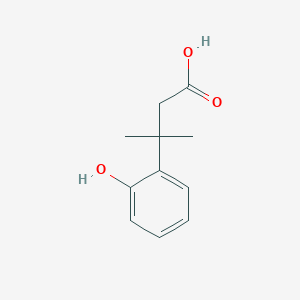
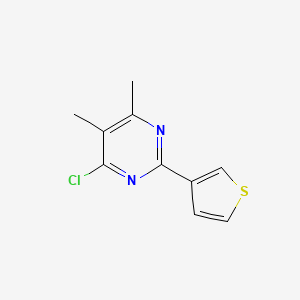

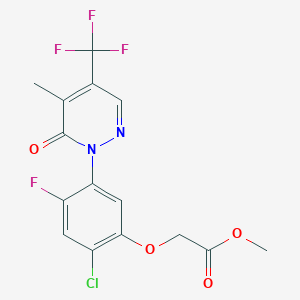
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)

